3-(2,6-Dichlorophenyl)aniline

Description

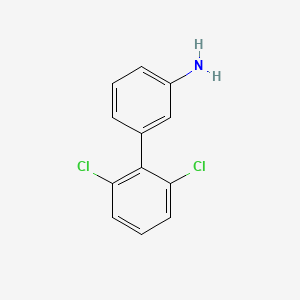

3-(2,6-Dichlorophenyl)aniline is a halogenated aromatic amine characterized by a biphenyl structure. The primary benzene ring features an amino group (-NH2) at the meta position (position 3), while the adjacent phenyl group is substituted with chlorine atoms at the ortho positions (2 and 6) (Figure 1). This arrangement confers distinct electronic and steric properties, making it a valuable intermediate in agrochemical and pharmaceutical synthesis.

Molecular Formula: C12H9Cl2N (derived from structural analysis).

Key Features:

- Electron-withdrawing chlorine atoms enhance electrophilic substitution resistance.

- The meta-aminophenyl group facilitates nucleophilic reactions for functionalization.

Properties

IUPAC Name |

3-(2,6-dichlorophenyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2N/c13-10-5-2-6-11(14)12(10)8-3-1-4-9(15)7-8/h1-7H,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFGALPBNKACJJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=C(C=CC=C2Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The catalytic cycle begins with oxidative addition of Pd(0) to the aryl halide (3-bromoaniline), forming a Pd(II) complex. Transmetalation with the boronic acid precedes reductive elimination to yield the biaryl product. Key parameters include:

Exemplary Protocol

A mixture of 3-bromoaniline (1.0 equiv), 2,6-dichlorophenylboronic acid (1.2–2.5 equiv), PdCl₂(PPh₃)₂ (2 mol%), PCy₃ (4 mol%), and K₂CO₃ (2.0 equiv) in dioxane/water (3:1) is refluxed for 18 hours. Workup involves extraction with ethyl acetate, column chromatography, and recrystallization to afford the product in 65–81% yield.

Table 1: Optimization of Suzuki-Miyaura Coupling

| Parameter | Optimal Condition | Yield (%) | Source |

|---|---|---|---|

| Catalyst | PdCl₂(PPh₃)₂/PCy₃ | 81 | |

| Boronic Acid Equiv | 2.5 | 75 | |

| Solvent | Dioxane/water (3:1) | 78 |

Copper-Mediated Ullmann Coupling

Ullmann coupling offers a cost-effective alternative for aryl-aryl bond formation, albeit requiring higher temperatures.

Reaction Design

3-Iodoaniline reacts with 2,6-dichlorophenyl iodide in the presence of CuI and a diamine ligand (e.g., 1,10-phenanthroline). The mechanism involves single-electron transfer (SET) from Cu(I), generating aryl radicals that couple to form the biaryl structure.

Procedure and Optimization

A mixture of 3-iodoaniline (1.0 equiv), 2,6-dichlorophenyl iodide (1.1 equiv), CuI (10 mol%), 1,10-phenanthroline (20 mol%), and Cs₂CO₃ (2.0 equiv) in DMF is heated at 120°C for 24–48 hours. Post-reaction purification via distillation or chromatography yields the product in 50–68% yield.

Table 2: Ullmann Coupling Performance

Multi-Step Synthesis via Acylation-Rearrangement

Indirect routes involve constructing intermediates that rearrange to the target compound.

Acylation and Etherification

Aniline is acylated with chloroacetyl chloride in toluene to form 2-chloroacetanilide. Subsequent etherification with 2,6-dichlorophenol in the presence of Na₂CO₃ and a phase-transfer catalyst (e.g., benzyltriethylammonium chloride) yields N-phenyl-2-(2,6-dichlorophenoxy)ethanamide.

Hofmann Rearrangement

Treatment of the etherified intermediate with NaOH (200 equiv) under reflux induces Hofmann rearrangement, cleaving the amide bond and forming this compound. This method achieves yields of 94–99% after vacuum distillation.

Table 3: Acylation-Rearrangement Efficiency

| Step | Conditions | Yield (%) | Source |

|---|---|---|---|

| Acylation | Toluene, 90°C, 5 h | 98 | |

| Etherification | Na₂CO₃, 90°C, 10 h | 95 | |

| Rearrangement | NaOH, reflux, 5 h | 99 |

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield (%) | Scalability |

|---|---|---|---|---|

| Suzuki-Miyaura | High selectivity, mild conditions | Cost of Pd catalysts | 65–81 | Industrial |

| Ullmann | Low catalyst cost | High temperatures, long duration | 50–68 | Lab-scale |

| Acylation-Rearrangement | High yield, fewer steps | Multi-step synthesis | 94–99 | Pilot-scale |

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dichlorophenyl)aniline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinone derivatives.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: It can undergo electrophilic substitution reactions, particularly at the para position relative to the amino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Electrophilic reagents like bromine and chlorinating agents are used under controlled conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Various amine derivatives.

Substitution: Halogenated aniline derivatives.

Scientific Research Applications

Pharmaceutical Applications

Intermediate for Drug Synthesis

3-(2,6-Dichlorophenyl)aniline serves as a key intermediate in the synthesis of several pharmaceuticals. Notably, it is involved in the production of Diclofenac, a widely used anti-inflammatory and analgesic drug. The process begins with the acylation of this compound to form N-(2,6-dichlorophenyl)-N-phenyl-N-(chloroacetyl)-amine, which is subsequently converted into Diclofenac through various chemical transformations . This illustrates the compound's critical role in pharmaceutical manufacturing.

Potential Anticancer Agents

Recent studies have indicated that derivatives of this compound exhibit promising anticancer properties. Research has focused on modifying the structure to enhance biological activity against cancer cell lines. For instance, structural modifications have been explored to improve potency and selectivity against specific cancer types .

Agricultural Applications

Pesticide Development

The compound has also been investigated for its potential use in developing pesticides and herbicides. Its derivatives have shown effectiveness against various pests and plant diseases. The chlorinated aniline structure contributes to the biological activity necessary for pest control applications .

Research on Herbicidal Activity

Studies have demonstrated that certain derivatives of this compound possess herbicidal properties. These compounds can inhibit specific enzymes in plants, leading to growth inhibition or death. This application is particularly valuable in agricultural settings where chemical control of weeds is essential .

Industrial Applications

Dyes and Pigments

this compound is utilized in the synthesis of dyes and pigments. Its ability to form stable complexes with metal ions makes it suitable for producing colorants used in textiles and coatings. The compound's chlorinated structure enhances its stability and colorfastness, making it desirable for industrial applications .

Polyurethane Production

In the polyurethane industry, this compound acts as a chain extender in the synthesis of polyurethane materials. This application capitalizes on its chemical properties to modify the physical characteristics of polyurethane foams and elastomers .

Case Studies

Mechanism of Action

The mechanism of action of 3-(2,6-Dichlorophenyl)aniline involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may act by interfering with cellular signaling pathways that regulate cell proliferation and apoptosis.

Comparison with Similar Compounds

Electron-Withdrawing Groups (EWGs)

- Chlorine and Nitro Groups :

Functional Group Diversity

- Urea Derivatives : Compounds like 3-(2,6-dichlorophenyl)-1,1-dimethylurea () exhibit herbicidal activity due to urea's inhibition of photosynthesis .

- Trifluoromethyl Groups : The introduction of -CF3 () enhances lipophilicity, improving membrane penetration in pesticides .

Physicochemical Properties

While direct data for this compound are sparse, inferences from analogs include:

Biological Activity

3-(2,6-Dichlorophenyl)aniline, an organic compound classified as an aniline derivative, has garnered attention in scientific research due to its potential biological activities. This article explores its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a dichlorophenyl group attached to an aniline structure. This unique substitution pattern contributes to its distinct chemical and biological properties. The compound's molecular formula is C12H10Cl2N, with a molecular weight of 245.12 g/mol.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown that halogenated compounds often enhance antibacterial efficacy due to their ability to disrupt microbial cell membranes or inhibit essential enzymes involved in bacterial metabolism .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Methicillin-resistant S. aureus (MRSA) | 4 µg/mL |

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. It has been shown to inhibit the proliferation of various cancer cell lines by interfering with cellular signaling pathways that regulate cell growth and apoptosis.

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 12.5 | |

| MCF-7 (breast cancer) | 15.0 | |

| A549 (lung cancer) | 10.0 |

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Action : The compound may disrupt bacterial cell membranes or inhibit key metabolic enzymes, leading to cell death.

- Anticancer Mechanism : It is believed to modulate various signaling pathways involved in cell cycle regulation and apoptosis, potentially through the inhibition of specific kinases or transcription factors .

Case Studies

One notable study evaluated the effectiveness of various aniline derivatives, including this compound, against gram-positive bacteria and cancer cell lines. The results indicated that this compound not only exhibited potent antibacterial activity but also showed significant cytotoxic effects on cancer cells while maintaining low toxicity to normal cells .

Another research effort focused on structure-activity relationships (SAR), revealing that the introduction of halogen atoms into the aniline structure enhances both antimicrobial and anticancer activities. This finding underscores the importance of chemical modifications in developing effective therapeutic agents.

Q & A

Q. What are the recommended methods for synthesizing 3-(2,6-Dichlorophenyl)aniline and its derivatives?

Answer: Synthesis typically involves coupling reactions or catalytic amination. For example, intermediates like N-Phenyl N-chloroacetyl-2,6-dichloroaniline (CAS 15304-01-7) can be synthesized via Buchwald-Hartwig amination or Ullmann coupling under palladium catalysis . Purification often employs column chromatography, and intermediates should be characterized using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). Ensure reaction conditions (e.g., anhydrous environments, inert gas) are optimized to avoid byproducts .

Q. How can researchers ensure the purity of this compound for experimental use?

Answer: Analytical standards from certified suppliers (e.g., Sigma-Aldrich) are recommended for calibration. Purity assessment can be performed via:

- HPLC/LC-MS : Use C18 columns with mobile phases like acetonitrile/water (0.1% formic acid) to detect impurities .

- Melting Point Analysis : Compare observed values with literature data (e.g., derivatives like Clonidine hydrochloride melt at 270–272°C) .

- Elemental Analysis : Verify %C, %H, %N, and %Cl to confirm stoichiometric consistency .

Q. What safety protocols are critical when handling this compound?

Answer:

- Use PPE: Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation: Work in a fume hood to avoid inhalation of vapors or dust.

- Waste Management: Segregate halogenated waste and dispose via certified hazardous waste services .

- Emergency Measures: Immediate rinsing with water for spills on skin and consult SDS for first-aid guidelines .

Advanced Research Questions

Q. How can crystallography resolve structural ambiguities in this compound derivatives?

Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to solve crystal structures:

Q. How should researchers address contradictory spectroscopic data (e.g., NMR vs. computational predictions)?

Answer:

- Dynamic Effects : Consider rotational barriers in ortho-substituted dichlorophenyl groups, which can broaden NMR signals. Variable-temperature NMR (VT-NMR) can resolve splitting.

- DFT Calculations : Optimize geometry using Gaussian or ORCA to simulate NMR chemical shifts. Compare with experimental data to identify conformational discrepancies .

- Solvent Artifacts : Verify deuterated solvent purity (e.g., DMSO-d₆) and exclude residual proton signals .

Q. What experimental designs are optimal for studying the environmental stability of this compound?

Answer:

- Degradation Studies : Use electrokinetic setups (e.g., kaolinite/humic acid matrices) to simulate soil environments. Monitor degradation products via GC-MS .

- Photolysis : Exclude UV-Vis light >300 nm and quantify half-life using HPLC.

- Microbial Metabolism : Incubate with Pseudomonas spp. and track metabolite formation (e.g., dichlorophenolic intermediates) .

Q. How can bioactivity assays be designed for this compound-based pharmacophores?

Answer:

- Target Selection : Prioritize receptors with halogen-bonding motifs (e.g., α₂-adrenergic receptors, as seen in Clonidine derivatives) .

- In Vitro Assays : Use HEK293 cells transfected with target receptors. Measure cAMP inhibition or calcium flux via fluorescence.

- SAR Studies : Synthesize analogs (e.g., N-(2,6-dichlorophenyl)imidazolidine) and correlate substituent effects with IC₅₀ values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.